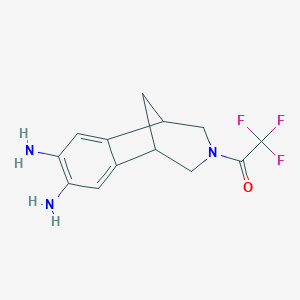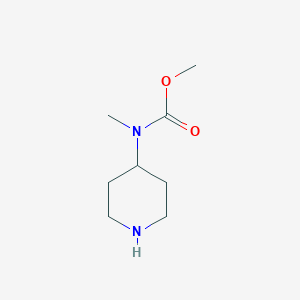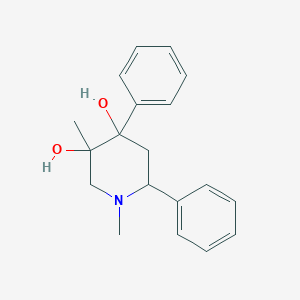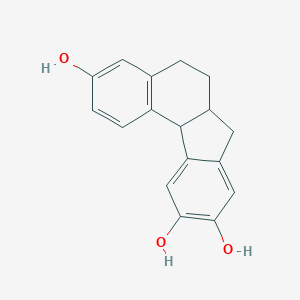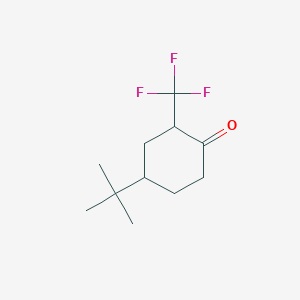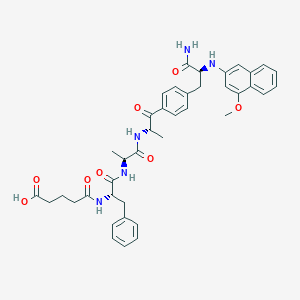![molecular formula C8H10N2O B137436 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole CAS No. 153386-52-8](/img/structure/B137436.png)
2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole, also known as TFP, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. TFP is a five-membered ring structure that contains three heteroatoms, including two nitrogen atoms and one oxygen atom.
Mechanism Of Action
The mechanism of action of 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole is not fully understood. However, it has been proposed that 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole may exert its biological activity by inhibiting specific enzymes or receptors in the body. For example, 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical And Physiological Effects
2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of prostaglandins, which are involved in the inflammatory response. 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole has been reported to exhibit antibacterial activity against various strains of bacteria.
Advantages And Limitations For Lab Experiments
The advantages of using 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole in lab experiments include its relatively simple synthesis method and its potential for use as a building block in the synthesis of new compounds with improved biological activity. However, the limitations of using 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole include its low yield and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole. One potential area of research is the development of new compounds that incorporate 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole as a building block, with the aim of improving their biological activity. Additionally, further research is needed to fully understand the mechanism of action of 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole and its potential side effects. Another potential area of research is the investigation of 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion
In conclusion, 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole is a heterocyclic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. Its synthesis method is relatively simple, and it has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential as a therapeutic agent for the treatment of various diseases.
Synthesis Methods
The synthesis of 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole involves the reaction of 3,4-dimethyl-2-pyrrolecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction mixture is then heated at 110°C for several hours, followed by the addition of sodium methoxide to obtain 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole. The yield of 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole obtained from this method is approximately 50%.
Scientific Research Applications
2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole has also been investigated for its potential use as a building block in the synthesis of new compounds with improved biological activity.
properties
CAS RN |
153386-52-8 |
|---|---|
Product Name |
2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole |
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2,3,4-trimethylfuro[2,3-c]pyrazole |
InChI |
InChI=1S/C8H10N2O/c1-5-4-11-8-7(5)6(2)10(3)9-8/h4H,1-3H3 |
InChI Key |
NDMBLEYNXNKNSE-UHFFFAOYSA-N |
SMILES |
CC1=COC2=NN(C(=C12)C)C |
Canonical SMILES |
CC1=COC2=NN(C(=C12)C)C |
synonyms |
2H-Furo[2,3-c]pyrazole, 2,3,4-trimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



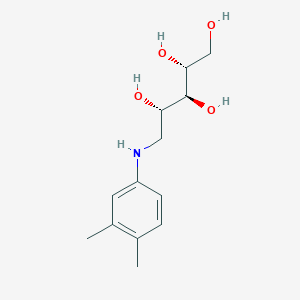
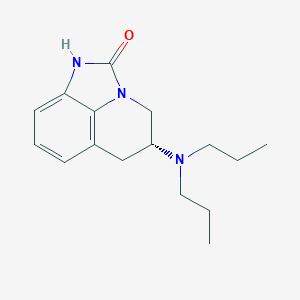
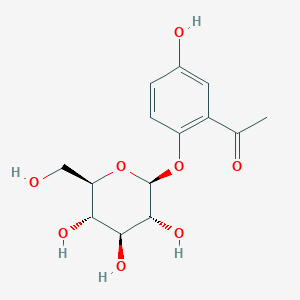
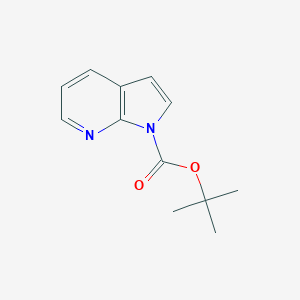
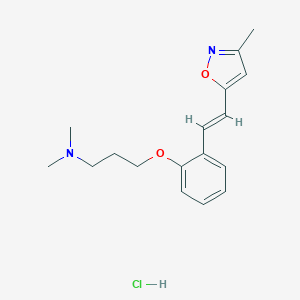
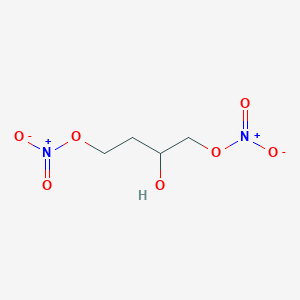
![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)
